![molecular formula C19H31N5O B12158754 1-(4,6-dimethylpyrimidin-2-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B12158754.png)
1-(4,6-dimethylpyrimidin-2-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]piperidine-4-carboxamide
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Overview
Description
1-(4,6-dimethylpyrimidin-2-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]piperidine-4-carboxamide is a complex organic compound known for its diverse applications in scientific research. This compound features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, a piperidine ring, and a carboxamide group. Its unique structure makes it a valuable subject of study in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrimidine ring. The dimethylpyrimidine can be synthesized through a condensation reaction between appropriate aldehydes and amidines. The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the formation of the carboxamide group via an amide coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the efficiency of each step. The process may also involve purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-(4,6-dimethylpyrimidin-2-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(4,6-dimethylpyrimidin-2-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxamide: Lacks the N-[(1-ethylpyrrolidin-2-yl)methyl] group.
1-(4,6-dimethylpyrimidin-2-yl)-N-methylpiperidine-4-carboxamide: Contains a methyl group instead of the ethylpyrrolidinyl group.
Uniqueness
1-(4,6-dimethylpyrimidin-2-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]piperidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
The compound 1-(4,6-dimethylpyrimidin-2-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]piperidine-4-carboxamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and its implications in therapeutic applications.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperidine ring and subsequent substitution reactions to introduce the pyrimidine and ethylpyrrolidine moieties. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm structural integrity and purity.
The biological activity of the compound can be attributed to its interaction with various molecular targets, particularly in the context of kinase inhibition. The presence of the pyrimidine and piperidine rings allows for effective binding to enzyme active sites, modulating their activity and influencing downstream signaling pathways.
Inhibition Studies
Recent studies have demonstrated that derivatives of similar structures exhibit significant inhibitory effects on protein kinase B (PKB/Akt), a key regulator in cell survival and proliferation pathways. For instance, compounds with structural similarities showed nanomolar inhibition of PKB, suggesting that our target compound may exhibit comparable potency .
Anti-Cancer Activity
In vivo studies involving similar piperidine derivatives have shown promising results in inhibiting tumor growth. For example, compounds that inhibit PKB have been linked to reduced tumor size in xenograft models. These findings suggest that this compound could potentially serve as an effective anti-cancer agent .
Selectivity and Toxicity
Selectivity for specific kinases is crucial for minimizing off-target effects. Research indicates that modifications in the linker region between the piperidine and lipophilic substituents can enhance selectivity for PKB over other kinases like PKA, reducing potential side effects . Toxicological assessments are essential to evaluate safety profiles before clinical applications.
Data Tables
Property | Value |
---|---|
Molecular Formula | C16H24N4O |
Molecular Weight | 288.39 g/mol |
IUPAC Name | This compound |
Solubility | Soluble in DMSO |
Target Enzyme | Protein Kinase B (PKB) |
Properties
Molecular Formula |
C19H31N5O |
---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C19H31N5O/c1-4-23-9-5-6-17(23)13-20-18(25)16-7-10-24(11-8-16)19-21-14(2)12-15(3)22-19/h12,16-17H,4-11,13H2,1-3H3,(H,20,25) |
InChI Key |
ZSPKYWSFSCDAOG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2CCN(CC2)C3=NC(=CC(=N3)C)C |
Origin of Product |
United States |
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